molecular formula C5H12OS B3381855 2-Methyl-2-(methylsulfanyl)propan-1-ol CAS No. 27874-69-7

2-Methyl-2-(methylsulfanyl)propan-1-ol

Cat. No. B3381855
CAS RN: 27874-69-7
M. Wt: 120.22 g/mol
InChI Key: WABFZEAMBRXWED-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfanyl)propan-1-ol is an organic compound with the CAS Number: 27874-69-7 . It has a molecular weight of 120.22 .


Physical And Chemical Properties Analysis

2-Methyl-2-(methylsulfanyl)propan-1-ol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

Research focuses on the synthesis and properties of compounds related to 2-Methyl-2-(methylsulfanyl)propan-1-ol, such as derivatives of 1-indanona and 1-tetralona, which are used in nucleophilic addition reactions to the carbonyl group, showing the significance of such compounds in synthetic organic chemistry. For example, studies on the diastereoselectivity of nucleophilic addition to carbonyl groups of β-ketosulfoxides highlight the complexity of reactions involving sulfur-containing compounds (Paiva, 2011).

Antimicrobial Properties

Aminomethoxy derivatives of phenoxy and propylsulfanyl compounds have been synthesized and tested as antiseptics against bacteria and fungi, showing better efficiency than some current medicinal antimicrobials. This research suggests potential applications of sulfur-containing alcohols in developing new antimicrobial agents (Jafarov et al., 2019).

Material Science Applications

Investigations into carbonyl compounds with 2-methylsulfinyl and 2-methylsulfanyl substituents provide insights into the polar and steric effects influencing hydrolysis reactions, which can be pivotal for understanding the behavior of similar compounds in material synthesis and modification processes (Bowden & Rehman, 1997).

Safety And Hazards

The compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, H335 which indicate various risks such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-2-methylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,4-6)7-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABFZEAMBRXWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(methylsulfanyl)propan-1-ol

CAS RN

27874-69-7
Record name 2-methyl-2-(methylsulfanyl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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